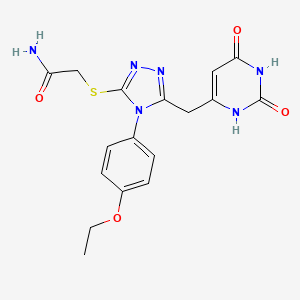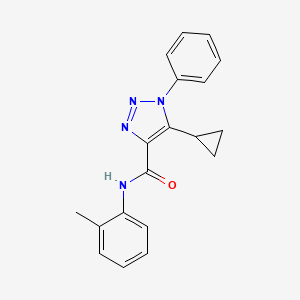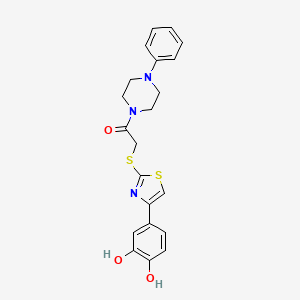![molecular formula C20H23N5O2 B2444882 N-(1-benzylpiperidin-4-yl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1798484-34-0](/img/structure/B2444882.png)
N-(1-benzylpiperidin-4-yl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzylpiperidin-4-yl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C20H23N5O2 and its molecular weight is 365.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Therapeutic Applications
Researchers have synthesized a variety of compounds related to N-(1-benzylpiperidin-4-yl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide, exploring their potential as anticancer, antiviral, antibacterial, and antifungal agents. For instance, studies have identified derivatives with significant anticancer activity against various cell lines, indicating the potential of these compounds in cancer therapy (Bu et al., 2002). Additionally, some derivatives have shown remarkable antiavian influenza virus activity, suggesting their use in treating viral infections (Hebishy et al., 2020). The synthesis of these compounds often involves innovative synthetic routes, contributing to the advancement of organic chemistry and medicinal chemistry research.
Novel Synthetic Routes
The development of new synthetic methodologies for constructing pyrazolo[1,5-a]pyrazine derivatives has been a significant focus. For example, the synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as a potential PET agent highlights the intersection of synthetic organic chemistry and diagnostic imaging, offering insights into the development of tools for investigating neuroinflammation (Wang et al., 2018).
Evaluation for Biological Activities
The synthesized compounds related to this compound have been extensively evaluated for their biological activities. This includes assessing their antibacterial and antifungal properties, which are crucial in the search for new antimicrobial agents capable of combating resistant strains of bacteria and fungi (Hassan et al., 2014). Such studies are vital for identifying new drug candidates that can be further developed to address various infectious diseases.
Wirkmechanismus
Target of Action
The primary target of this compound is the Muscarinic Acetylcholine Receptor 4 (M4) . This receptor plays a crucial role in the nervous system, particularly in the parasympathetic nervous system, where it helps regulate various physiological functions.
Mode of Action
The compound acts as an antagonist at the M4 receptor . This means it binds to the receptor and blocks its activation by acetylcholine, a neurotransmitter. By inhibiting the action of acetylcholine, the compound can modulate the activity of the parasympathetic nervous system.
Biochemical Pathways
The antagonism of the M4 receptor by this compound affects the downstream signaling pathways associated with this receptor. These pathways are involved in a variety of neurological processes, including memory, learning, and motor control .
Result of Action
By acting as an M4 antagonist, the compound can potentially alleviate symptoms of various neurological disorders, such as Alzheimer’s Disease, Lewy Body Dementia, Parkinson’s Disease, and others . It may also help manage cognitive deficits associated with schizophrenia .
Eigenschaften
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-14-12-25-18(20(27)21-14)11-17(23-25)19(26)22-16-7-9-24(10-8-16)13-15-5-3-2-4-6-15/h2-6,11-12,16H,7-10,13H2,1H3,(H,21,27)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJQJFYVHCHMPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[7-[(4-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2444804.png)




![1'-(phenylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2444815.png)
![N-(benzo[d]thiazol-2-yl)-N-benzyl-2-phenoxyacetamide](/img/structure/B2444816.png)




